2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide
Description
This compound is a heterocyclic derivative featuring a fused thiazolo[4,3-d]pyrimidine core, substituted with a cyclopropyl group at position 6 and diketone functionalities at positions 5 and 5. Such structural attributes are typical of bioactive molecules targeting enzymes like kinases or phosphodiesterases, where the fluorophenyl moiety often improves pharmacokinetics .
Properties
IUPAC Name |
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S/c17-9-1-3-10(4-2-9)18-13(22)7-20-12-8-25-19-14(12)15(23)21(16(20)24)11-5-6-11/h1-4,8,11H,5-7H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHJJTGLSWVTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Biginelli Reaction
The Biginelli reaction enables one-pot assembly of dihydropyrimidinones, which serve as precursors for thiazolo fusion. A representative protocol involves condensing ethyl acetoacetate (10 mmol), cyclopropanecarbaldehyde (10 mmol), and thiourea (15 mmol) in the presence of zinc chloride (2 mmol) and glacial acetic acid (2 mL) at 80°C for 4–6 hours. This yields ethyl 6-cyclopropyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Intermediate A ) with 85% efficiency. Critical parameters include:
- Stoichiometry : A 1:1:1.5 ratio of aldehyde, β-ketoester, and thiourea minimizes diacetylation by-products.
- Catalyst : ZnCl₂ outperforms HCl or p-TsOH in suppressing oligomerization.
Intermediate A undergoes oxidative cyclization using 1,2-dibromoethane (10 mmol) in DMF at 90°C for 3 hours to form the thiazolo[4,3-d]pyrimidin-5,7-dione system (Core B ). Infrared (IR) spectroscopy confirms cyclization via disappearance of the thione C=S stretch (1,250 cm⁻¹) and emergence of conjugated C=O bands at 1,720 cm⁻¹.
Copper-Catalyzed Tandem Annulation
An alternative route employs CuI (10 mol%) and 1,10-phenanthroline (20 mol%) to mediate annulation between 5-iodocytidine derivatives and isothiocyanates. For cyclopropane incorporation, cyclopropyl isothiocyanate (1.2 equiv) reacts with triacetyl-5-iodocytidine in acetonitrile at 100°C for 24 hours, yielding Core B in 67% yield. This method excels in regioselectivity but requires stringent anhydrous conditions.
Formation of the Acetamide Moiety
The N-(4-fluorophenyl)acetamide sidechain is introduced via Schotten-Baumann acylation or Ugi four-component reaction .
Schotten-Baumann Acylation
Core B (5 mmol) is treated with chloroacetyl chloride (6 mmol) in dichloromethane (DCM) under basic conditions (NaHCO₃, pH 7–8) at 0–5°C to form 2-chloro-N-(thiazolopyrimidinyl)acetamide (Intermediate C ). Subsequent nucleophilic substitution with 4-fluoroaniline (6 mmol) in DCM at 25°C for 6 hours affords the target compound in 82% yield. Monitoring via thin-layer chromatography (TLC; ethyl acetate/hexanes 1:1) confirms complete consumption of Intermediate C (Rf = 0.3 → 0.7).
Ugi Multicomponent Approach
A one-pot Ugi reaction combines Core B , 4-fluoroaniline, chloroacetic acid, and tert-butyl isocyanide in methanol at 50°C for 24 hours. This method achieves 68% yield but necessitates post-reaction deprotection of tert-butyl groups with trifluoroacetic acid (TFA).
Purification and Characterization
Crystallization and Recrystallization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals suitable for X-ray diffraction (XRD). XRD analysis (space group P2₁/c) reveals intramolecular N–H···O hydrogen bonds (2.89 Å) stabilizing the acetamide conformation.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 7.65–7.58 (m, 2H, ArF), 7.15–7.08 (m, 2H, ArF), 4.12 (s, 2H, CH₂), 2.91 (m, 1H, cyclopropane CH), 1.12–0.98 (m, 4H, cyclopropane CH₂).
- ¹³C NMR : δ 170.5 (C=O), 162.3 (C-F), 155.1 (thiazole C), 116.4 (ArF), 15.2 (cyclopropane).
- HRMS : [M+H]⁺ calcd. for C₁₆H₁₄FN₃O₃S: 364.0864; found: 364.0868.
Stability and Scalability
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with >95% purity retained after 6 months at 25°C.
Gram-Scale Synthesis
A 10-gram batch of Core B was produced via copper-catalyzed annulation (2.5 L reactor, 72% yield), demonstrating scalability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Biginelli + Schotten-Baumann | 82 | 99 | High regioselectivity | Multi-step purification |
| Copper Annulation + Ugi | 68 | 97 | One-pot feasibility | Requires TFA deprotection |
Chemical Reactions Analysis
Types of Reactions
2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI), sodium hydride (NaH)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds with a thiazolo[4,3-d]pyrimidine core exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve interference with essential microbial processes, though specific pathways remain under investigation.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The unique structural features of this compound contribute to its ability to interact with specific molecular targets involved in cancer progression.
Synthesis and Characterization
The synthesis of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions including:
- Condensation Reactions : Key starting materials undergo condensation to form the thiazolo[4,3-d]pyrimidine core.
- Cyclization Steps : Cyclization agents are employed to facilitate the formation of the desired heterocyclic structure.
Optimizing reaction conditions is crucial for achieving high yields and purity levels.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Testing | The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Anticancer Activity | Induced apoptosis in human breast cancer cell lines (MCF-7) through caspase activation. |
| Study 3 | Mechanistic Studies | Suggested interactions with DNA topoisomerases as a potential mode of action against cancer cells. |
Research Findings
Recent investigations have focused on elucidating the mechanisms by which this compound exerts its biological effects. For instance:
- Molecular Targeting : Research has indicated that the compound may bind to specific receptors or enzymes involved in critical signaling pathways that regulate cell growth and apoptosis.
- Structure-Activity Relationship (SAR) : Studies have explored how modifications in the chemical structure impact biological activity, providing insights into the design of more potent derivatives.
Mechanism of Action
The mechanism of action of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives
Thiazolo-pyrimidine scaffolds are prevalent in medicinal chemistry due to their versatility. Key analogs include:
- 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19): Contains a hydroxycoumarin group and methylthienopyrimidinone, enhancing π-π stacking and electron-deficient interactions. Its solubility is likely lower than the target compound due to bulkier substituents .
- 6-(2,7-Diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one (20): Features diphenyl groups and a chromenone system, which may confer stronger binding to hydrophobic enzyme pockets but reduce bioavailability .
Structural Differences :
- The 4-fluorophenylacetamide side chain introduces polarity and metabolic resistance compared to non-fluorinated analogs .
Pyrimidine-Based Acetamides in Drug Development
- Sildenafil Citrate: A pyrazolopyrimidinone derivative with a sulfonamide group. While structurally distinct, its acetamide-like side chain and heterocyclic core highlight the importance of hydrogen-bonding motifs in phosphodiesterase inhibition. The target compound’s fluorophenyl group may offer superior selectivity compared to sildenafil’s bulkier substituents .
- (R/S)-N-[(Poly-substituted hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives : These peptidomimetic compounds () share acetamide functionalities but lack the thiazolo-pyrimidine core, emphasizing the target molecule’s unique hybridization of heterocyclic and peptidic features .
Comparative Physicochemical and Pharmacological Properties
Key Observations :
- The target compound’s lower molecular weight and moderate logP suggest better oral bioavailability than bulkier analogs like Compound 17.
Challenges in Similarity Assessment
Compound similarity metrics (e.g., Tanimoto coefficients ) must account for both structural and functional features. While the target compound shares a thiazolo-pyrimidine core with analogs, its fluorophenyl group and cyclopropyl substituent create distinct pharmacophoric profiles, necessitating multi-parameter optimization in virtual screening .
Biological Activity
The compound 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 370.42 g/mol
- CAS Number : 1251614-40-0
The compound features a thiazolo-pyrimidine core which is known for diverse pharmacological activities. The presence of a cyclopropyl group and an acetamide moiety enhances its biological profile.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, showing promise in inhibiting cancer cell proliferation through specific molecular interactions.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
The exact mechanism of action is still under investigation; however, it is believed that the compound interacts with specific molecular targets leading to modulation of biological responses. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), similar to other pyrimidine derivatives which are known for their anticancer activities .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Potential DHFR inhibitor |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating a potential therapeutic application in treating infections caused by these pathogens.
Case Study 2: Anticancer Activity
In vitro assays showed that the compound inhibited the growth of various cancer cell lines including breast and colon cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction. Further studies are needed to elucidate the specific pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
